
3-Bromo-2,6-dichloropyridine
Overview
Description
3-Bromo-2,6-dichloropyridine is an organic compound with the molecular formula C5H2BrCl2N. It is a derivative of pyridine, where the hydrogen atoms at positions 3, 2, and 6 are replaced by bromine and chlorine atoms, respectively. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2,6-dichloropyridine can be synthesized through several methods. One common approach involves the bromination of 2,6-dichloropyridine. This reaction typically uses bromine or a bromine source in the presence of a catalyst or under specific conditions to achieve the desired substitution .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing controlled reaction conditions and efficient separation techniques to isolate the product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,6-dichloropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base, and a boronic acid or ester as the coupling partner.
Sonogashira Coupling: This reaction uses a palladium catalyst, a copper co-catalyst, and an alkyne as the coupling partner.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a phenylboronic acid would yield a biphenyl derivative .
Scientific Research Applications
Synthetic Applications
3-Bromo-2,6-dichloropyridine serves as a key intermediate in the synthesis of various biologically active compounds. Its reactivity allows for modifications that lead to the formation of complex molecules.
Key Synthetic Routes
- Suzuki-Miyaura Coupling : This compound can be utilized in palladium-catalyzed cross-coupling reactions to form biaryl compounds. The reaction conditions have been optimized to enhance yields and selectivity .
- Nucleophilic Substitution : The compound has been shown to undergo nucleophilic substitution reactions, which are crucial for synthesizing derivatives with enhanced biological activity .
- Regioselective Reactions : Studies indicate that this compound can selectively react at the 6-position when treated with nucleophiles like sodium methoxide, showcasing its utility in targeted synthesis .
Research has highlighted the compound's potential in medicinal chemistry, particularly its anticancer properties.
Case Study: Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HL60 (leukemia), and HepG2 (hepatocellular carcinoma). The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression.
Cytotoxicity Testing Results :
- Significant reductions in cell viability were observed at higher concentrations.
- The compound's effectiveness was compared with structurally similar compounds to assess unique biological activity.
Industrial Applications
Beyond its synthetic and biological relevance, this compound is also employed in various industrial applications:
- Agricultural Chemicals : The compound is used as an intermediate in the synthesis of agrochemicals, contributing to the development of herbicides and pesticides.
- Pharmaceuticals : Its derivatives have been explored for their potential as therapeutic agents targeting specific diseases.
- Material Science : The compound is investigated for its role in developing new materials with unique properties due to its halogenated structure.
Mechanism of Action
The mechanism of action of 3-Bromo-2,6-dichloropyridine depends on its specific application. In coupling reactions, it acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds . The molecular targets and pathways involved vary based on the reaction and the desired product.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: A precursor to 3-Bromo-2,6-dichloropyridine, used in similar applications.
2,3-Dichloropyridine: Another dichloropyridine isomer with different reactivity and applications.
3-Bromo-2,5-dichloropyridine: A closely related compound with bromine and chlorine substitutions at different positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and chemical properties. This makes it particularly useful in certain coupling reactions and as a precursor for synthesizing complex molecules .
Biological Activity
3-Bromo-2,6-dichloropyridine (C5H2BrCl2N) is a halogenated pyridine derivative that has garnered attention in various fields of research due to its unique chemical properties and biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of this compound
This compound is characterized by the substitution of bromine and chlorine atoms at the 3 and 2,6 positions of the pyridine ring, respectively. Its molecular structure contributes to its reactivity and interaction with biological systems.
Target Interactions
The compound interacts with various biological targets, notably:
- Cytochrome P450 Enzymes : It has been shown to modulate the activity of cytochrome P450 enzymes, which are crucial for the metabolism of drugs and endogenous compounds. This interaction can lead to either inhibition or enhancement of enzyme activity, influencing drug metabolism and efficacy.
- Cell Signaling Pathways : this compound can affect cell signaling pathways by modulating gene expression related to oxidative stress response and apoptosis. This modulation occurs through interactions with transcription factors and other regulatory proteins.
Cellular Effects
The compound exhibits diverse effects on cellular processes:
- Toxicity : It has been associated with specific target organ toxicity, particularly affecting the respiratory system. Prolonged exposure may lead to detrimental effects on respiratory cells.
- Gene Expression Modulation : Studies indicate that this compound can influence gene expression patterns, particularly those involved in stress responses.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Enzyme Interaction : A study demonstrated that this compound significantly inhibits certain cytochrome P450 enzymes, leading to altered drug metabolism profiles in vitro. This finding suggests potential implications for drug interactions in clinical settings .
- Toxicological Assessment : Research assessing the compound's toxicity revealed harmful effects when administered at high doses in animal models. The study highlighted respiratory toxicity as a primary concern, necessitating careful handling in laboratory settings .
- Synthesis of Bioactive Compounds : The compound serves as a precursor in synthesizing biologically active compounds. For instance, it has been utilized in developing new pharmaceuticals targeting various receptors involved in neurological disorders .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key analytical methods to confirm the identity and purity of 3-Bromo-2,6-dichloropyridine?
- Methodological Answer : Researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) and gas chromatography/mass spectrometry (GC/MS) to verify structural integrity. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is recommended. Elemental analysis can further validate stoichiometric composition. Note that suppliers like Sigma-Aldrich often omit analytical data, necessitating independent verification .
Q. How can researchers safely handle this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves, safety goggles, and fume hoods to minimize exposure. Avoid inhalation, skin contact, or ingestion. In case of accidental exposure, rinse eyes with water for 15 minutes and seek medical attention. Safety protocols align with hazard codes H303 (harmful if swallowed), H313 (harmful on skin contact), and H333 (harmful if inhaled) .
Q. What synthetic routes are available for derivatives of this compound?
- Methodological Answer : Regioselective functionalization via cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) is feasible. For example, 3,5-dibromo-2,6-dichloropyridine can undergo Sonogashira coupling with terminal alkynes to yield alkynylated pyridines. Optimize conditions using Pd catalysts, CuI co-catalysts, and polar aprotic solvents (e.g., THF) at 60–80°C .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing this compound be addressed?
- Methodological Answer : The bromine atom at the 3-position is more reactive than chlorines at 2,6-positions due to lower bond dissociation energy. To achieve selective substitution, use sterically hindered ligands (e.g., XPhos) and controlled stoichiometry of reagents. Computational modeling (DFT) can predict reactive sites by analyzing electron density and frontier molecular orbitals .
Q. What experimental strategies resolve contradictions in reaction outcomes (e.g., failed protodeborylation)?
- Methodological Answer : If a reaction fails (e.g., base-promoted protodeborylation of similar bromochloropyridines), systematically vary parameters: solvent polarity (switch from THF to DMF), base strength (KOH vs. NaOH), or temperature (RT vs. reflux). Monitor intermediates via GC/FID or LC-MS to identify kinetic vs. thermodynamic bottlenecks .
Q. How can isotopic labeling (e.g., deuterium) be incorporated into this compound derivatives?
- Methodological Answer : Utilize C–H borylation/deborylation strategies. For example, Ir-catalyzed borylation at the 4-position of 2,6-dichloropyridine, followed by deuterolysis with D2O and acidic conditions, yields deuterated analogs. Confirm isotopic incorporation via mass spectrometry and 2H NMR .
Q. What are the implications of conflicting regioselectivity data in cross-coupling reactions with halogenated pyridines?
- Methodological Answer : Contradictions may arise from competing electronic and steric effects. For instance, Sonogashira coupling of 3,5-dibromo-2,6-dichloropyridine produces regioisomers distinct from tetrachloropyridine derivatives. Use Hammett parameters and X-ray crystallography to rationalize selectivity trends .
Q. Data Integrity and Methodological Considerations
Q. How should researchers validate conflicting melting point or spectral data for this compound?
- Methodological Answer : Cross-reference data from peer-reviewed journals and reputable databases (e.g., CAS Registry 866755-20-6). Replicate measurements using calibrated equipment (e.g., DSC for melting points). Discrepancies >2°C warrant impurity checks via TLC or recrystallization .
Q. What steps ensure reproducibility in synthesizing this compound-based intermediates?
- Methodological Answer : Document reaction parameters (e.g., molar ratios, solvent purity, stirring rate). Use inert atmospheres (N2/Ar) to prevent oxidation. Report yields as isolated masses after purification, not crude estimates. Share raw spectral data in supplementary materials to enhance transparency .
Properties
IUPAC Name |
3-bromo-2,6-dichloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2N/c6-3-1-2-4(7)9-5(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHASTRIYXMWKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20615812 | |
Record name | 3-Bromo-2,6-dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20615812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866755-20-6 | |
Record name | 3-Bromo-2,6-dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20615812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2,6-dichloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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